
N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide is a complex organic compound that belongs to the class of polyamines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, such as 3-aminopropylamine and 2,5-dihydroxybenzoic acid. These intermediates undergo a series of condensation and coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Aminopropyl)-1,3-propanediamine
- N-(3-Aminopropyl)morpholine
- N,N′-Bis(3-aminopropyl)-1,3-propanediamine
Uniqueness
N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide stands out due to its unique combination of multiple amine groups and a benzamide core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
133823-89-9 |
|---|---|
Fórmula molecular |
C20H37N5O3 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-[4-[3-[3-(3-aminopropylamino)propylamino]propylamino]butyl]-2,5-dihydroxybenzamide |
InChI |
InChI=1S/C20H37N5O3/c21-8-3-10-23-12-5-14-24-13-4-11-22-9-1-2-15-25-20(28)18-16-17(26)6-7-19(18)27/h6-7,16,22-24,26-27H,1-5,8-15,21H2,(H,25,28) |
Clave InChI |
SJJPXXPBXHDZFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)NCCCCNCCCNCCCNCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



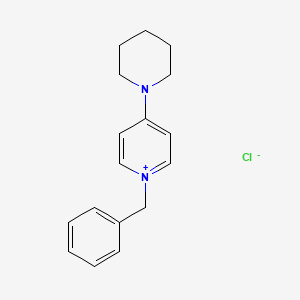
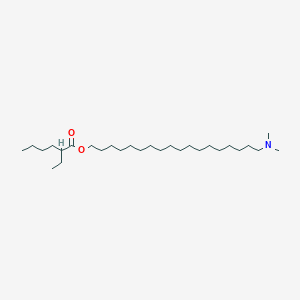

![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)
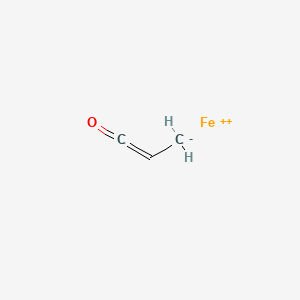
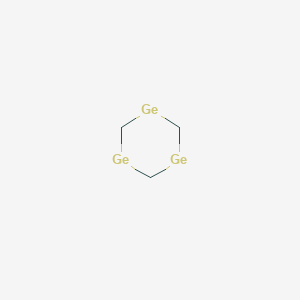
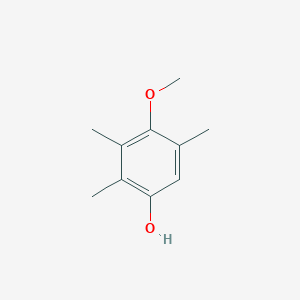

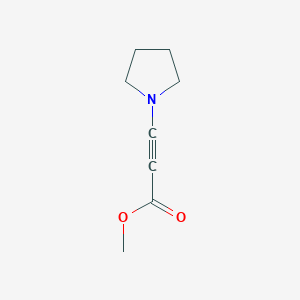
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
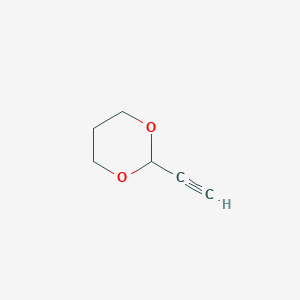
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
